Benztropine mesilate

Muscarinic receptor pharmacology Anticholinergic selectivity Receptor binding

Standard anticholinergics lack dopaminergic activity, confounding CNS dual-mechanism studies. Benztropine mesilate (CAS 132-17-2) uniquely combines potent M1 muscarinic antagonism with >100-fold greater DAT inhibition vs trihexyphenidyl. Key advantages: - Water solubility: 81 mg/mL (vs biperiden 0.025 mg/mL) - Long 24-48h half-life for once-daily dosing - Orthorhombic Pbca crystal structure with quantified dehydration kinetics (92 kJ/mol) Available for R&D, preclinical, and formulation use.

Molecular Formula C22H29NO4S
Molecular Weight 403.5 g/mol
Cat. No. B10765804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenztropine mesilate
Molecular FormulaC22H29NO4S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
InChIInChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1
InChIKeyCPFJLLXFNPCTDW-STYNFMPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benztropine Mesilate: Anticholinergic and DAT Inhibitor


Benztropine mesilate (CAS 132-17-2, also designated benztropine mesylate) is a synthetic tropane-derived anticholinergic agent combining structural elements of atropine and diphenhydramine [1]. It functions primarily as a potent antagonist at muscarinic acetylcholine receptors (mAChRs) with high affinity for the M1 subtype, while also inhibiting the dopamine transporter (DAT) . This dual pharmacological profile distinguishes it from purely anticholinergic comparators and underpins its established use as an adjunct in Parkinson's disease and for controlling neuroleptic-induced extrapyramidal symptoms (EPS) [1][2].

Dual muscarinic antagonist and dopamine transporter inhibitor for cholinergic-dopaminergic pathway interaction research
M1-preferring profile with moderate M2 affinity supports subtype selectivity studies
High aqueous solubility facilitates preparation of stock solutions and formulation screening
Defined orthorhombic crystal form enables solid-state and polymorph investigations

Benztropine Mesilate: Substitution Limitations


Despite a shared primary mechanism of muscarinic antagonism, benztropine mesilate exhibits a unique pharmacological fingerprint that precludes simple interchangeability with other antiparkinsonian anticholinergics such as trihexyphenidyl, biperiden, or procyclidine. Differences in receptor subtype selectivity, significant DAT inhibition potency, and divergent physicochemical properties (e.g., aqueous solubility) translate into distinct in vivo profiles regarding efficacy, side-effect liability, and formulation feasibility [1]. Procurement decisions based solely on class membership risk introducing uncontrolled variables in experimental models or therapeutic regimens, underscoring the necessity of compound-specific evidence.

Muscarinic subtype selectivity profile may differ from other anticholinergics, shifting receptor engagement in functional assays
Dopamine transporter inhibition potency is not replicated by typical muscarinic antagonists; dual-mechanism context may be lost
Aqueous solubility varies markedly across salt forms and analogs, potentially altering assay preparation and formulation behavior

Benztropine Mesilate: Comparative Evidence


Muscarinic Receptor Subtype Binding Affinity

Benztropine mesilate demonstrates a distinct affinity profile across human muscarinic receptor subtypes M1-M4. At the M1 receptor, benztropine exhibits a Ki of 1.2 nM, which is comparable to trihexyphenidyl (Ki = 0.74 nM) but notably higher than biperiden (Ki = 2.36 nM) and procyclidine (Ki = 4.47 nM) [1][2][3]. More importantly, the subtype selectivity patterns differ: benztropine shows less than 3-fold selectivity between M1 (1.2 nM) and M2 (2.5 nM), whereas biperiden displays a >10-fold M1/M2 selectivity [4]. This variance in selectivity profiles has direct implications for peripheral side-effect liability and target engagement in CNS studies [5].

M1–M4 Binding Affinity
Reported
M1 Ki: 1.2 nM (Trihexyphenidyl 0.74 nM); M1/M2 selectivity ratio ≈2 vs. >10 for Biperiden
Supports receptor subtype profiling; balanced M1/M2 profile context
Radioligand displacement data from recombinant human receptors; cross-study comparison
Muscarinic receptor pharmacology Anticholinergic selectivity Receptor binding

Dopamine Transporter Inhibition Potency

Unlike most classical anticholinergics, benztropine mesilate is a potent inhibitor of the dopamine transporter (DAT), with an IC50 of 118 nM for [3H]dopamine uptake inhibition . In stark contrast, the related anticholinergic trihexyphenidyl is a very weak DAT inhibitor, exhibiting an IC50 of 16,500 nM in a comparable synaptosomal assay [1]. This >100-fold difference in DAT potency indicates that benztropine exerts a functionally significant dual action—blocking both muscarinic receptors and DAT—whereas trihexyphenidyl's DAT activity is negligible at clinically relevant concentrations.

DAT Inhibition Potency
Reported
IC50: 118 nM; Trihexyphenidyl IC50: 16,500 nM (>100-fold difference)
Reported DAT inhibition context supports dual-mechanism assay models
Rat striatal synaptosome uptake assay; individual validation recommended
Dopamine transporter DAT inhibition Antiparkinsonian mechanism

Aqueous Solubility Advantage

Benztropine mesilate (methanesulfonate salt) exhibits exceptional aqueous solubility of 81 mg/mL (200.72 mM) at 25°C . This is a marked advantage over other anticholinergic salts: trihexyphenidyl hydrochloride is only slightly soluble (10 mg/mL or insoluble depending on source), and biperiden hydrochloride is extremely poorly soluble (0.025 mg/mL) [1]. The >3,000-fold higher solubility of benztropine mesilate relative to biperiden hydrochloride and >8-fold relative to trihexyphenidyl hydrochloride enables more flexible dosing in aqueous vehicles, simplifies in vitro assay preparation, and expands formulation options for both research and pharmaceutical applications.

Aqueous Solubility
Data to verify
81 mg/mL (200.7 mM) at 25°C; Biperiden HCl: 0.025 mg/mL
Supports aqueous stock preparation; formulation-dependent context
Salt-form specific; confirm under intended buffer conditions
Solubility Formulation development Salt selection

Clinical Dose Equivalence and Half-Life

In clinical management of extrapyramidal symptoms (EPS), benztropine exhibits higher potency and a longer duration of action compared to trihexyphenidyl. The established dose equivalence is 2 mg of benztropine to 5 mg of trihexyphenidyl, reflecting benztropine's 2.5-fold higher potency on a milligram basis [1]. Furthermore, benztropine has a significantly longer elimination half-life (24-48 hours) compared to trihexyphenidyl (5-10 hours), enabling once-daily dosing and more stable plasma concentrations [1]. This pharmacokinetic profile may contribute to improved tolerability and patient adherence in long-term treatment protocols.

Clinical Dose & Half-Life
Endpoint context
2 mg benztropine ≈ 5 mg trihexyphenidyl; t½: 24–48 h vs. 5–10 h
Reported clinical endpoint context; informs chronic exposure model interpretation
Human pharmacokinetic data; model-specific validation required
Clinical pharmacology Dose equivalence Pharmacokinetics

Crystal Structure and Solid-State Stability

The crystal structure of benztropine mesylate has been definitively solved by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 12.885(8) Å, b = 32.012(9) Å, c = 10.027(3) Å [1]. The study further characterized the kinetics of dehydration for the monohydrate form, reporting a first-order reaction mechanism with an activation energy of 92(8) kJ mol⁻¹ [1]. This well-defined solid-state architecture and the quantification of its hydration/dehydration behavior provide a robust foundation for ensuring batch-to-batch consistency, predicting long-term storage stability, and guiding the development of robust pharmaceutical formulations.

Crystal Structure & Dehydration
Specification review
Orthorhombic Pbca; a=12.885 Å, b=32.012 Å, c=10.027 Å; Ea dehydration 92 kJ/mol
Defines solid-state identity; batch consistency benchmarking
Single-crystal XRD and thermogravimetric data
Crystallography Solid-state chemistry Polymorph stability

Benztropine Mesilate: Research Applications


Dual-Mechanism Pharmacological Studies

For research investigating the interplay between cholinergic and dopaminergic systems—such as in Parkinson's disease models, psychostimulant abuse paradigms, or antipsychotic-induced motor side-effect studies—benztropine mesilate is the preferred compound. Its >100-fold greater DAT inhibitory potency relative to trihexyphenidyl ensures that observed in vivo effects reflect a true dual mechanism, whereas other anticholinergics lack this functional dimension.

High Solubility Formulation Development

Benztropine mesilate's exceptional water solubility (81 mg/mL) makes it uniquely suited for the development of concentrated stock solutions for in vitro assays, parenteral formulations, or liquid oral dosage forms . In contrast, the poor aqueous solubility of biperiden hydrochloride (0.025 mg/mL) and trihexyphenidyl hydrochloride (≤10 mg/mL) severely limits their utility in aqueous-based formulations without the use of co-solvents or complexation strategies.

Long Half-Life Chronic Dosing

In preclinical studies where sustained drug exposure is desired, benztropine mesilate offers a pharmacokinetic advantage with an elimination half-life of 24-48 hours, enabling once-daily dosing and minimizing handling stress in animals [1]. Trihexyphenidyl's shorter half-life (5-10 hours) necessitates more frequent administration, which may confound behavioral readouts and increase inter-dose variability.

Solid-State and Polymorph Screening Studies

The fully characterized crystal structure (orthorhombic Pbca) and quantified dehydration kinetics (activation energy 92 kJ/mol) of benztropine mesylate provide a reliable benchmark for solid-state chemistry investigations, including polymorph screening, stability stress testing, and co-crystal engineering [2]. This crystallographic data supports quality control and regulatory submissions for pharmaceutical development.

Application
Selection Property
Validation Focus
Cholinergic-dopaminergic interaction research
Dual muscarinic antagonism and DAT inhibition
Verify DAT inhibitory potency in parallel with muscarinic affinity
Aqueous formulation and stock solution preparation
High aqueous solubility
Confirm solubility and stability in intended vehicle
Extended exposure research models
Long elimination half-life
Determine half-life in the experimental system
Solid-state characterization and formulation studies
Defined crystal form with dehydration kinetics
Characterize polymorph identity and hydration behavior
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